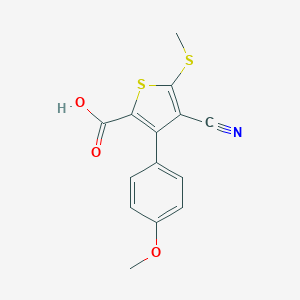

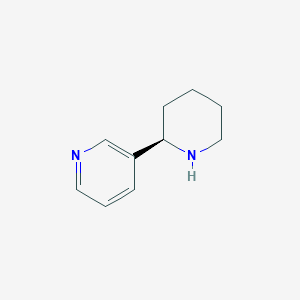

![molecular formula C8H9N3 B051886 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-55-4](/img/structure/B51886.png)

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

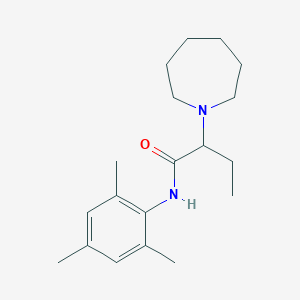

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

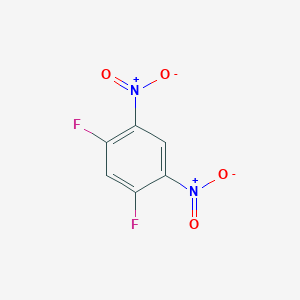

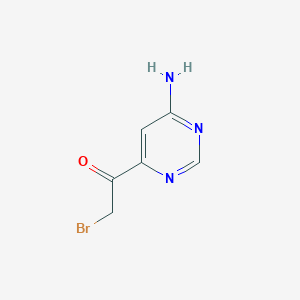

The most useful starting compounds for the synthesis of imidazopyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features. These compounds have shown potential in experimental and theoretical studies .

Pharmacological Potential

Imidazo[4,5-b]pyridine and its derivatives have shown significant pharmacological potential. They have been found to play a crucial role in numerous disease conditions .

GABAA Receptor Modulators

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has led to investigations into their potential as GABAA receptor positive allosteric modulators .

Proton Pump Inhibitors

Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors .

Aromatase Inhibitors

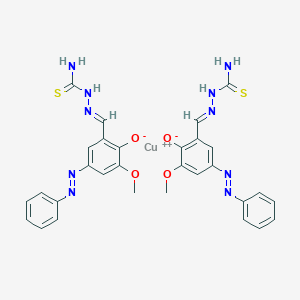

Imidazo[4,5-b]pyridine compounds have also been developed as aromatase inhibitors .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Certain imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs .

c-Met Kinase Inhibitors

Imidazo[4,5-b]pyridine-based compounds have been explored as c-Met kinase inhibitors .

Antiviral Activity

Novel iminocoumarin imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity against different strains of human coronavirus, influenza virus, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

Mechanism of Action

Target of Action

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with diverse biological activity . They are also known to act as antagonists of angiotensin II receptors .

Mode of Action

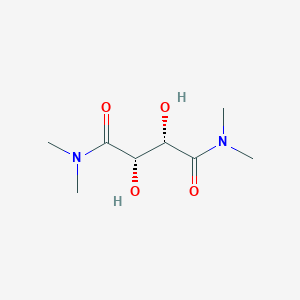

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets and cause changes that result in their biological activity . For example, as angiotensin II receptor antagonists, they would bind to these receptors and inhibit the action of angiotensin II, a hormone that causes vasoconstriction and an increase in blood pressure .

Biochemical Pathways

Given its potential role as an angiotensin ii receptor antagonist, it could be inferred that it affects the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

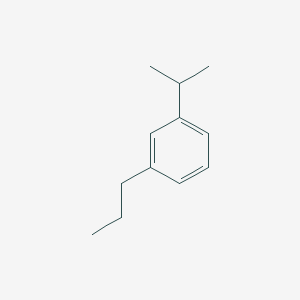

It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.65 (iLOGP) and 2.35 (XLOGP3) .

Result of Action

Based on its potential biological activities, it can be inferred that it may cause changes at the cellular level that result in its analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .

properties

IUPAC Name |

5,7-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZACNJVAZXTIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619365 |

Source

|

| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

116599-55-4 |

Source

|

| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)